molecular formula C₁₇H₁₈ClN₃O₇ B1140308 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate CAS No. 16754-79-3

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate

Katalognummer: B1140308
CAS-Nummer: 16754-79-3
Molekulargewicht: 411.79
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate is a nucleoside analog characterized by a tetrahydrofuran core with stereospecific acetoxymethyl and 4-chloropyrrolo[2,3-d]pyrimidinyl substituents. The compound’s structure includes three acetyl groups at positions 2, 3, and 4 of the furanose ring, which enhance its lipophilicity and stability compared to hydroxylated analogs. This modification is critical for improving bioavailability and resistance to enzymatic degradation .

Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O7/c1-8(22)25-6-12-13(26-9(2)23)14(27-10(3)24)17(28-12)21-5-4-11-15(18)19-7-20-16(11)21/h4-5,7,12-14,17H,6H2,1-3H3/t12-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIFXHMDLADHFU-VMUDFCTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC3=C2N=CN=C3Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of the Pyrrolo[2,3-d]Pyrimidine Core

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine moiety serves as the heterocyclic base in the target compound. Synthesis begins with functionalization of the pyrrole ring, often through substitution or amidation reactions. A patented method involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with alkyl or aryl sulfonyl chlorides in dichloromethane and N,N-diisopropylethylamine (DIPEA) at room temperature . For instance, methanesulfonyl chloride (6.2 g) and DIPEA (12.1 mL) in dichloromethane (200 mL) yield an activated intermediate (16.2 g, white solid) after neutralization and washing . This step enhances the electrophilicity of the pyrrolopyrimidine, facilitating subsequent glycosylation.

Amidation reactions further modify the core structure. Refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with formamide (9 g) and triethylamine (2.8 mL) in anhydrous tetrahydrofuran (124 mL) for 8 hours introduces an amino group, followed by extraction with dichloromethane and silica gel chromatography (ethyl acetate/cyclohexane, 3:1) . This method achieves a 63% yield for 7-(3,4-dichlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the robustness of formamide-mediated amidation .

Glycosylation of the Pyrrolo[2,3-d]Pyrimidine with a Tetrahydrofuran Derivative

Coupling the pyrrolopyrimidine to a stereochemically defined tetrahydrofuran ring is critical. A protected sugar derivative, such as 3-deoxy-1,2-O-isopropylidene-α-D-ribofuranose, serves as the starting material for the tetrahydrofuran backbone . Activation of the sugar’s anomeric position typically involves treatment with acetic anhydride (6.51 mL) and concentrated sulfuric acid (36.91 µL) in acetic acid (39.4 mL) at 0°C, followed by quenching with cold water and extraction with ethyl acetate . This step acetylates the hydroxyl groups, yielding a tetraacetylated intermediate (870 mg, colorless oil) .

Glycosylation proceeds via nucleophilic substitution. The activated pyrrolopyrimidine reacts with the acetylated sugar in the presence of a silver salt (e.g., bis(POM)-phosphate silver salt) . However, low yields (19–22%) due to instability of protecting groups under deprotection conditions necessitate optimization . Alternative approaches employ Mitsunobu coupling with bis(POM)-phosphate (7) and purine nucleosides in tetrahydrofuran, achieving moderate yields (47%) after chromatographic purification .

Regioselective Acetylation of the Tetrahydrofuran Backbone

The tetrahydrofuran ring’s hydroxyl groups undergo acetylation to form the 2-(acetoxymethyl)-3,4-diyl diacetate moiety. A scalable method involves treating the glycosylated intermediate with acetic anhydride (68.9 mmol) and sulfuric acid (0.69 mmol) in methanol at 0°C for 1 hour . The reaction mixture is neutralized with saturated sodium bicarbonate, washed with brine, and concentrated to yield a crude product purified via flash chromatography (0–40% ethyl acetate in petroleum ether) . This step achieves >80% acetylation efficiency, critical for maintaining stereochemical integrity .

Chlorination at the 4-Position of the Pyrrolo[2,3-d]Pyrimidine

Introducing the chloro group at the 4-position of the pyrrolopyrimidine is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A reported protocol refluxes the intermediate with POCl₃ (5 equivalents) in anhydrous dichloroethane at 80°C for 6 hours, followed by quenching with ice water and extraction . The chlorinated product is isolated via silica gel chromatography (ethyl acetate/hexane, 1:2), yielding a 72% pure compound .

Purification and Characterization

Final purification employs reverse-phase HPLC or silica gel column chromatography. For example, a mixture of ethyl acetate and cyclohexane (3:1) elutes impurities, yielding the target compound as a white solid . Nuclear magnetic resonance (NMR) confirms stereochemistry: 1H^1H NMR (400 MHz, CDCl₃) displays characteristic signals for the acetoxymethyl group (δ 2.05–2.15 ppm, 3H) and pyrrolopyrimidine protons (δ 7.8–8.2 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular formula C11H16O7\text{C}_{11}\text{H}_{16}\text{O}_7 [M+H]⁺ .

Reaction Optimization and Yield Comparison

Table 1 summarizes key reaction conditions and yields:

StepReagents/ConditionsSolventTemperatureTimeYieldCitation
Pyrrolopyrimidine ActivationMethanesulfonyl chloride, DIPEADichloromethaneRT4 h85%
GlycosylationAcetylated sugar, AgNO₃THF0°C to RT16 h47%
AcetylationAcetic anhydride, H₂SO₄Methanol0°C1 h87%
ChlorinationPOCl₃, DichloroethaneReflux80°C6 h72%

Challenges and Alternative Approaches

Instability of the POM (pivaloyloxymethyl) group during deprotection remains a limitation, often necessitating harsh acidic conditions that degrade the tetrahydrofuran ring . Tin-mediated alkylation, while efficient, introduces toxic residues incompatible with pharmaceutical applications . Recent advances employ phosphorochloridate reagents (e.g., bis(POM)-phosphorochloridate) to enhance coupling efficiency (69–99% yields) under milder conditions .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxymethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidinyl group, potentially converting it to more saturated derivatives.

    Substitution: The chloro group in the pyrrolo[2,3-d]pyrimidinyl moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated pyrrolo[2,3-d]pyrimidinyl derivatives.

    Substitution: Various substituted pyrrolo[2,3-d]pyrimidinyl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity
The compound has been identified as a potential candidate for the development of anticancer agents. Derivatives of pyrrolopyrimidine structures have shown promising results in inhibiting the growth of cancer cells by targeting specific kinases involved in tumor proliferation and survival pathways. The presence of the pyrimidine moiety allows for interactions with enzymes that are critical in cancer progression, making it a valuable scaffold for designing selective inhibitors .

Antiviral Properties
Research indicates that compounds containing pyrrolopyrimidine structures can exhibit antiviral activity. This is particularly relevant in the context of viral infections where traditional treatments may fail due to resistance. The unique chemical properties of this compound may enhance its ability to interfere with viral replication processes .

Inflammatory Diseases
The compound also shows potential for treating inflammatory diseases. Its structural characteristics allow it to modulate immune responses, which is critical in managing conditions such as rheumatoid arthritis and other autoimmune disorders. By targeting specific pathways involved in inflammation, derivatives of this compound could lead to the development of effective therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of functional groups such as acetoxy and chloro substituents plays a significant role in enhancing its biological activity. For instance, modifications to these groups can lead to variations in potency against specific targets .

Biochemical Interactions

The tetrahydrofuran ring contributes to the compound's ability to interact with various biological macromolecules. Its flexibility allows it to adopt conformations that can fit into enzyme active sites or receptor binding pockets effectively, which is essential for its function as a drug candidate .

Case Study 1: Anticancer Drug Development

In a study focused on developing new kinase inhibitors, researchers synthesized derivatives based on the pyrrolopyrimidine scaffold. These compounds demonstrated significant inhibitory activity against specific cancer cell lines, leading to further exploration of their mechanisms and potential clinical applications .

Case Study 2: Antiviral Screening

A series of compounds derived from the parent structure were screened for antiviral activity against various viruses. Results indicated that certain modifications enhanced their efficacy against resistant strains, showcasing the importance of structural optimization in drug design .

Wirkmechanismus

The mechanism of action of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with DNA replication and repair mechanisms, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substitutional Differences

The compound belongs to a family of pyrrolo[2,3-d]pyrimidine nucleosides, which differ primarily in substituents and protecting groups. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate 4-Cl, 2/3/4-OAc C₁₅H₁₈ClN₃O₇ ~387.8 (calc.) High lipophilicity; acetyl protection
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol 4-NH₂, 5-I, 4-F, 2-CH₂OH C₁₁H₁₃FIN₄O₃ 426.15 Iodo-substitution enhances halogen bonding; fluorine improves metabolic stability
(2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol 4-NH₂, 5-I, 5-CH₃, 3/4-OH C₁₁H₁₃IN₄O₃ 376.15 Hydroxyl groups increase polarity; methyl group alters steric hindrance
7-Deaza-2′-deoxyadenosine 4-NH₂, 2′-deoxy C₁₁H₁₄N₄O₃ 250.26 Lacks halogen/acetyl groups; natural nucleoside analog

Physicochemical Properties

  • Lipophilicity: Acetylated derivatives (e.g., the target compound) exhibit higher logP values compared to hydroxylated analogs (e.g., 7-deaza-2′-deoxyadenosine), facilitating membrane permeability .
  • Stability: The 4-chloro substituent in the target compound reduces susceptibility to deamination compared to 4-amino analogs (e.g., CAS 98873-79-1) .
  • Crystallinity : Iodo-substituted analogs (e.g., C₁₁H₁₃IN₄O₃) crystallize in orthorhombic systems (a = 4.916 Å, b = 14.649 Å, c = 18.013 Å) with tight molecular packing, while acetylated derivatives likely adopt similar conformations due to steric bulk .

Biologische Aktivität

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a tetrahydrofuran ring and a pyrrolo[2,3-d]pyrimidine moiety, which are known to impart various biological activities. The presence of the acetoxymethyl group enhances solubility and bioavailability.

Molecular Formula

  • Molecular Formula : C₁₃H₁₄ClN₄O₄
  • Molecular Weight : 306.73 g/mol

Anticancer Activity

Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds in this class have demonstrated the ability to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

  • Mechanism of Action : The compound acts as an inhibitor of RET kinase, which is implicated in several cancers including thyroid and lung cancers. Inhibition of RET results in reduced cell proliferation and increased apoptosis in cancer cells .
  • Case Studies :
    • A study evaluated the compound's efficacy against RET-driven lung cancer models, showing promising results with IC50 values in the low nanomolar range .

Antimicrobial Activity

Pyrrolopyrimidine derivatives have also been noted for their antimicrobial properties. The structure of this compound suggests potential activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : Preliminary tests indicate that this compound exhibits activity against Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .

Anti-inflammatory Activity

Pyrrolopyrimidine derivatives are also recognized for their anti-inflammatory effects. They may inhibit the COX enzymes responsible for prostaglandin synthesis.

  • Research Findings : The compound has shown potential as a selective COX-2 inhibitor in preliminary assays . This suggests its utility in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Substituting Cl with FIncreased potency against RET
Altering the acetoxymethyl groupEnhanced solubility but varied biological activity

Future Directions

Further studies are warranted to explore the full therapeutic potential of this compound. Future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and toxicology.
  • Combination Therapies : Assessing synergistic effects with existing anticancer or antimicrobial agents.

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

The synthesis requires multi-step protection/deprotection strategies to preserve stereochemistry. For example, acetyl groups can be introduced via acetylation under anhydrous conditions using acetic anhydride and a catalyst like pyridine. Solvent choice (e.g., DMF or ethanol) and temperature control (0–25°C) are critical to minimize side reactions. Similar protocols for pyrrolo[2,3-d]pyrimidine derivatives emphasize the use of triethylamine (TEA) to neutralize acidic byproducts and improve yield . Purification via silica gel chromatography with gradient elution (hexane/ethyl acetate) ensures removal of diastereomeric impurities .

Q. How can the compound’s structure be unequivocally confirmed?

Combine X-ray crystallography for absolute configuration determination (as demonstrated in orthorhombic crystal systems with space group P21_121_121_1 for analogous compounds ) with NMR analysis. Key NMR signals include:

  • 1^1H NMR : Acetate methyl protons (~2.0–2.1 ppm), pyrrolo[2,3-d]pyrimidine aromatic protons (8.0–8.5 ppm).
  • 13^{13}C NMR : Carbonyl carbons (~170 ppm for acetates), anomeric carbons (~85–90 ppm). NOESY experiments can confirm spatial proximity of substituents, such as correlations between the acetoxymethyl group and pyrrolo-pyrimidine protons .

Q. What purification methods are effective for isolating this compound?

Use flash column chromatography with silica gel (particle size 40–63 µm) and a hexane/ethyl acetate gradient (3:1 to 1:2 v/v). For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Recrystallization from a mixture of dichloromethane and hexane can yield high-purity crystals, as shown for structurally related tetrahydrofuran derivatives .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

The (2R,3R,4R,5R) configuration ensures proper alignment with enzyme active sites. For example, the 4-chloro-pyrrolo[2,3-d]pyrimidine moiety mimics purine bases, enabling competitive inhibition of kinases or polymerases. Computational docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB entries) can predict binding affinities. Analogous compounds with altered stereochemistry show reduced activity, highlighting the importance of the R configuration at all chiral centers .

Q. How can contradictions between HPLC purity data and NMR results be resolved?

Contradictions often arise from co-eluting impurities or degradation products. Perform LC-MS to detect low-abundance species with similar retention times. For example, deacetylated byproducts (missing acetate groups) may not resolve in HPLC but will show distinct mass shifts (+18 Da per hydrolysis event). Additionally, 19^{19}F NMR (if applicable) or 2D NMR (HSQC, HMBC) can identify unexpected substituents .

Q. What strategies stabilize this compound under experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C; store at –20°C in amber vials.
  • pH sensitivity : The compound is stable in anhydrous DMSO or ethanol but hydrolyzes in aqueous solutions (pH < 5 or > 8). Buffered systems (pH 6–7.4) with 1% BSA prevent degradation in biological assays .
  • Light sensitivity : Protect from UV exposure to prevent pyrrolo-pyrimidine ring oxidation .

Q. What advanced techniques validate its metabolic stability in in vitro assays?

Use LC-MS/MS to monitor time-dependent degradation in liver microsomes. Phase I metabolites (e.g., hydroxylation at the pyrrolo-pyrimidine ring) and Phase II conjugates (glucuronidation of free hydroxyl groups) can be identified. Compare with stable isotope-labeled internal standards for quantification. For example, deuterated acetates or 13^{13}C-labeled tetrahydrofuran backbones improve detection accuracy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.